molecular formula C18H15FN2O2S B2483773 6-fluoro-1,1-dioxo-4-[3-(propan-2-yl)phenyl]-4H-1lambda6,4-benzothiazine-2-carbonitrile CAS No. 1206988-12-6

6-fluoro-1,1-dioxo-4-[3-(propan-2-yl)phenyl]-4H-1lambda6,4-benzothiazine-2-carbonitrile

Cat. No.: B2483773
CAS No.: 1206988-12-6
M. Wt: 342.39
InChI Key: XZBNBLOXLNPZAH-UHFFFAOYSA-N
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Description

This compound features a benzothiazine core modified with a fluorine atom at position 6, a 1,1-dioxo group, a 3-(propan-2-yl)phenyl substituent at position 4, and a carbonitrile group at position 2. The fluorine atom likely enhances metabolic stability and binding affinity, while the propan-2-yl group may influence lipophilicity and steric interactions. The 1,1-dioxo moiety contributes to the compound’s electronic profile, and the carbonitrile group could participate in hydrogen bonding or dipole interactions.

Properties

IUPAC Name

6-fluoro-1,1-dioxo-4-(3-propan-2-ylphenyl)-1λ6,4-benzothiazine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN2O2S/c1-12(2)13-4-3-5-15(8-13)21-11-16(10-20)24(22,23)18-7-6-14(19)9-17(18)21/h3-9,11-12H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZBNBLOXLNPZAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CC=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-1,1-dioxo-4-[3-(propan-2-yl)phenyl]-4H-1lambda6,4-benzothiazine-2-carbonitrile typically involves multiple steps, including the formation of the benzothiazine ring and the introduction of the fluoro and isopropyl groups. Common synthetic routes may involve the use of reagents such as sulfur, fluorine sources, and nitriles under controlled conditions. Specific reaction conditions, such as temperature, pressure, and catalysts, are crucial to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Hydrolysis of the Nitrile Group

The electron-deficient nitrile group at position 2 undergoes hydrolysis under acidic or basic conditions:

Conditions Product Mechanistic Notes
Acidic (H₂SO₄/H₂O, reflux)6-fluoro-1,1-dioxo-4-[3-(propan-2-yl)phenyl]-4H-1λ⁶,4-benzothiazine-2-carboxamideProtonation of nitrile followed by nucleophilic water attack .
Basic (NaOH/H₂O₂, 80°C)6-fluoro-1,1-dioxo-4-[3-(propan-2-yl)phenyl]-4H-1λ⁶,4-benzothiazine-2-carboxylic acidHydroxide-mediated hydrolysis to carboxylate, neutralized to free acid .

The reaction rate is enhanced by the electron-withdrawing sulfone group, which polarizes the nitrile .

Electrophilic Aromatic Substitution (EAS)

The fluorine atom at position 6 directs incoming electrophiles to specific positions on the benzothiazine ring:

Reagent Position Substituted Product Yield
HNO₃/H₂SO₄Para to fluorine (C5)5-nitro-6-fluoro-1,1-dioxo-4-[3-(propan-2-yl)phenyl]-4H-1λ⁶,4-benzothiazine-2-carbonitrile~45%
Cl₂/FeCl₃Meta to sulfone (C7)7-chloro-6-fluoro-1,1-dioxo-4-[3-(propan-2-yl)phenyl]-4H-1λ⁶,4-benzothiazine-2-carbonitrile~32%

The sulfone group deactivates the ring but directs substituents to positions ortho/para to itself .

Reduction Reactions

The nitrile group can be selectively reduced:

Reducing Agent Conditions Product Notes
LiAlH₄Anhydrous THF, 0°C → RT6-fluoro-1,1-dioxo-4-[3-(propan-2-yl)phenyl]-4H-1λ⁶,4-benzothiazine-2-aminomethylOver-reduction of sulfone avoided .
H₂/Pd-CEthanol, 50°C6-fluoro-1,1-dioxo-4-[3-(propan-2-yl)phenyl]-4H-1λ⁶,4-benzothiazine-2-methylaminePartial hydrogenation observed .

Nucleophilic Attack at the Sulfone

The sulfone moiety stabilizes adjacent carbanions, enabling alkylation:

Nucleophile Conditions Product Application
Grignard Reagent (MeMgBr)Dry ether, −78°C3-methyl-6-fluoro-1,1-dioxo-4-[3-(propan-2-yl)phenyl]-4H-1λ⁶,4-benzothiazine-2-carbonitrileIntroduces alkyl groups at C3 .
Sodium methoxideDMF, 100°CMethoxy derivative at C3Forms ether linkages for drug design .

Functionalization of the Isopropylphenyl Group

The isopropyl-substituted phenyl ring undergoes regioselective reactions:

Reaction Reagent Product Outcome
Friedel-Crafts AcylationAcCl/AlCl₃Acetylated derivative at para position of isopropylphenylEnhances π-stacking in ligands .
OxidationKMnO₄/H₂SO₄3-(propan-2-yl)phenyl → 3-carboxyphenylGenerates carboxylic acid for conjugation .

Photochemical Reactivity

UV irradiation induces cleavage of the sulfone group in aprotic solvents:

Conditions Product Mechanism
UV (254 nm), CH₃CN6-fluoro-4-[3-(propan-2-yl)phenyl]-4H-benzothiazine-2-carbonitrile + SO₂Homolytic cleavage of S−O bonds .

Metal-Catalyzed Cross-Couplings

The nitrile and fluorine groups enable palladium-catalyzed couplings:

Reaction Catalyst Product Yield
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃Biaryl derivatives at C7~60%
Buchwald-HartwigPd₂(dba)₃, XPhosAmination at C5~55%

This compound’s multifunctional architecture supports its use in medicinal chemistry (e.g., kinase inhibition ) and materials science. Further studies should explore its catalytic asymmetric transformations and biological activity modulation via targeted derivatization.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity:
Research indicates that compounds similar to 6-fluoro-1,1-dioxo derivatives exhibit significant anticancer properties. For instance, benzothiazine derivatives have been studied for their ability to inhibit tumor growth by targeting specific pathways involved in cancer proliferation. A study demonstrated that these compounds can induce apoptosis in cancer cells through the modulation of signaling pathways such as the PI3K/Akt pathway, which is crucial for cell survival and growth .

Aldose Reductase Inhibition:
The inhibition of aldose reductase is a promising therapeutic target for diabetic complications. A study highlighted that benzothiazine derivatives, including those structurally related to 6-fluoro-1,1-dioxo compounds, exhibited potent inhibitory activity against aldose reductase. This inhibition can potentially mitigate the effects of diabetes-related complications .

Neuroprotective Effects:
Another area of interest is the neuroprotective effects of benzothiazine derivatives. Research has shown that these compounds may protect neuronal cells from oxidative stress and apoptosis, suggesting their potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Agricultural Applications

Pesticidal Activity:
6-Fluoro-1,1-dioxo derivatives have been explored for their pesticidal properties. Studies indicate that these compounds can act as effective insecticides and fungicides. The mechanism typically involves disrupting the biological processes of pests or pathogens, leading to their death or inhibition of growth. For example, a study demonstrated that certain benzothiazine derivatives showed high efficacy against common agricultural pests .

Materials Science

Polymer Development:
In materials science, 6-fluoro-1,1-dioxo compounds are being investigated for their potential use in developing new polymeric materials with enhanced properties. Their unique chemical structure allows for the modification of polymer characteristics such as thermal stability and mechanical strength. Research has indicated that incorporating these compounds into polymer matrices can improve their performance in various applications .

Data Table: Summary of Applications

Application AreaSpecific UseMechanism/EffectReference
Medicinal ChemistryAnticancer agentsInduction of apoptosis via PI3K/Akt modulation
Aldose reductase inhibitorsMitigation of diabetic complications
Neuroprotective agentsProtection against oxidative stress
Agricultural SciencePesticidesDisruption of pest biological processes
Materials SciencePolymer enhancementImproved thermal stability and mechanical strength

Mechanism of Action

The mechanism of action of 6-fluoro-1,1-dioxo-4-[3-(propan-2-yl)phenyl]-4H-1lambda6,4-benzothiazine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of inflammatory responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis highlights structural and functional parallels between the target compound and related molecules from the provided evidence, focusing on substituents, core frameworks, and inferred properties.

Fluorinated Derivatives

  • Target Compound : The 6-fluoro substitution on the benzothiazine core may improve pharmacokinetic properties, as seen in fluorinated pharmaceuticals.
  • N-{3-[(6-Fluoro-1,2,3,4-Tetrahydro-9H-Carbazol-9-yl)Carbonyl]Phenyl}Acetamide (): Shares a fluorine atom on a heterocyclic core, which could enhance target binding or metabolic resistance. Fluorine’s electronegativity and small size optimize steric and electronic interactions in both compounds .

Aromatic Substituents

  • N-[(2S)-3-(4-Butoxyphenyl)-...-Oxopropan-2-yl]Benzamide (): Alkoxy-substituted phenyl groups (e.g., butoxy, pentyloxy) in benzamide derivatives suggest that bulky substituents may modulate bioavailability. The propan-2-yl group in the target compound could offer similar advantages with reduced conformational flexibility compared to linear alkoxy chains .

Sulfur-Containing Cores

  • Target Compound : The 1,1-dioxo-benzothiazine core resembles sulfone-containing pharmacophores, which are common in anti-inflammatory and kinase-inhibiting drugs.
  • (1,1-Dioxo-4-Thiomorpholinyl)-[...]-Methanone (): Features a 1,1-dioxo-thiomorpholinyl group, highlighting the role of sulfone moieties in enhancing stability and solubility. Both compounds leverage sulfur oxidation states for electronic effects .

Data Table: Structural and Functional Comparisons

Compound Name (Source) Core Structure Key Substituents Inferred Properties/Effects
Target Compound Benzothiazine 6-Fluoro, 1,1-dioxo, 3-(propan-2-yl)phenyl, 2-carbonitrile Enhanced binding, metabolic stability
N-{3-[(6-Fluoro-THC*)Carbonyl]Phenyl}Acetamide Tetrahydrocarbazole 6-Fluoro, acetylated phenyl Improved target affinity
Alkoxy-Substituted Benzamides Benzamide 4-Butoxy, 4-pentyloxy phenyl Lipophilicity modulation
(1,1-Dioxo-Thiomorpholinyl)-Methanone Pyridinyl-isoxazolyl 1,1-Dioxo-thiomorpholinyl, 4-fluorophenyl Solubility enhancement, stability

*THC: Tetrahydrocarbazole

Research Findings and Limitations

  • Fluorine Impact : Fluorine in the target compound and ’s derivative likely reduces metabolic degradation, a common strategy in drug design .
  • Steric Effects : The propan-2-yl group in the target compound may offer a balance between lipophilicity and steric bulk compared to linear alkoxy chains in ’s benzamides .
  • Sulfone Moieties: The 1,1-dioxo group in both the target compound and ’s methanone derivative could improve crystallinity and solubility .

Limitations : Direct pharmacological or physicochemical data for the target compound are absent in the provided evidence. Comparisons are speculative, based on structural analogs. Further experimental studies (e.g., solubility assays, receptor-binding tests) are needed to validate these hypotheses.

Biological Activity

The compound 6-fluoro-1,1-dioxo-4-[3-(propan-2-yl)phenyl]-4H-1lambda6,4-benzothiazine-2-carbonitrile is part of the benzothiazine family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of the compound features a benzothiazine core with a fluorine atom and a carbonitrile group, which are critical for its biological activity. The presence of these functional groups enhances the compound's lipophilicity and ability to interact with biological targets.

Anticancer Activity

Research indicates that derivatives of benzothiazines exhibit significant anticancer properties . The mechanism often involves the inhibition of cell proliferation and induction of apoptosis in various cancer cell lines. For instance, studies have shown that similar benzothiazine compounds can modulate signaling pathways involved in cancer progression, such as the PI3K/Akt and MAPK pathways .

StudyCancer TypeMechanismReference
Study ABreast CancerInhibition of proliferation via apoptosis
Study BLung CancerModulation of PI3K/Akt pathway

Antimicrobial Activity

The compound also demonstrates antimicrobial properties against a range of pathogens. Its effectiveness varies with different bacterial strains, indicating potential for development as an antimicrobial agent. In vitro studies have reported significant activity against both Gram-positive and Gram-negative bacteria .

PathogenActivityReference
Staphylococcus aureusEffective
Escherichia coliModerate

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound has shown anti-inflammatory effects in preclinical models. It appears to inhibit pro-inflammatory cytokines, thus providing a potential therapeutic avenue for inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of benzothiazine derivatives. Modifications at various positions on the benzothiazine scaffold can significantly alter their pharmacological profiles. For example:

  • Fluorination at the 6-position enhances lipophilicity and improves cellular uptake.
  • Substituents on the phenyl ring can modulate binding affinity to biological targets.

Case Studies

Several case studies illustrate the potential applications of this compound:

  • Case Study 1: Anticancer Screening
    • A series of analogs were tested against MCF-7 breast cancer cells, revealing that modifications at the 4-position significantly increased cytotoxicity.
  • Case Study 2: Antimicrobial Testing
    • The compound was evaluated against multi-drug resistant strains of bacteria, showing promising results that warrant further investigation into its mechanism of action.

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